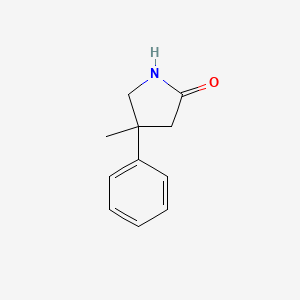

4-Methyl-4-phenylpyrrolidin-2-one

Vue d'ensemble

Description

4-Methyl-4-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a pyrrolidinone derivative, characterized by a five-membered lactam ring with a methyl and phenyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the oxidation of pyrrolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants such as Oxone . These methods are attractive due to their practicality and cost-effectiveness.

Analyse Des Réactions Chimiques

N-Alkylation Reactions

The nitrogen atom in the pyrrolidinone ring undergoes alkylation under basic conditions. For example, treatment with sodium hydride and ethyl bromoacetate in 1,4-dioxane yields N-ethoxycarbonylmethyl derivatives. Subsequent ammonia treatment converts esters to carbamoylmethyl analogs .

Example Reaction:

text4-Methyl-4-phenylpyrrolidin-2-one + Ethyl bromoacetate → N-Ethoxycarbonylmethyl-4-methyl-4-phenylpyrrolidin-2-one ↓ NH3 (g) N-Carbamoylmethyl-4-methyl-4-phenylpyrrolidin-2-one

Yield: 85% after purification .

Aryl Substitution Reactions

Electrophilic aromatic substitution on the phenyl ring enables functionalization. Halogenation (e.g., bromine/AlCl₃) selectively modifies the para position of the phenyl group without affecting the methyl substituent .

Table 1: Halogenation Reactions

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Br₂/AlCl₃ | 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one | 95% | DCM, 0°C → RT, 2 h |

| Cl₂/FeCl₃ | 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one | 90% | DCM, reflux, 4 h |

Reductive and Oxidative Transformations

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary amine, forming 4-methyl-4-phenylpyrrolidine .

-

Oxidation: Strong oxidants (e.g., KMnO₄) convert the methyl group to a carboxylic acid, yielding 4-carboxy-4-phenylpyrrolidin-2-one .

Key Data:

Cyclization and Ring-Opening

Under acidic or thermal conditions, the pyrrolidinone ring opens to form linear intermediates, which can re-cyclize into fused heterocycles. For instance, refluxing in HCl/EtOH generates a β-amino ester .

Example Pathway:

textThis compound ↓ HCl/EtOH, Δ Ethyl 3-amino-4-methyl-4-phenylbutanoate ↓ Cyclization Tetrahydroisoquinoline derivative

Stereochemical Considerations

The 4-methyl group imposes steric constraints, directing reactions to occur trans to the substituent. For example, asymmetric Michael additions yield enantiomerically pure intermediates for chiral drug synthesis .

Key Finding:

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Neuropharmacological Properties

4-Methyl-4-phenylpyrrolidin-2-one has been investigated for its neurotropic activity, particularly as a potential antidepressant and cognitive enhancer. Research indicates that the compound may exhibit less pronounced side effects compared to traditional stimulants, making it a promising candidate for treating mood disorders and enhancing cognitive function .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems. It is believed to interact with sigma-1 receptors, which are implicated in various neurological processes, including mood regulation and neuroprotection . Additionally, studies have shown that the compound may enhance locomotor activity and possess muscle relaxant properties .

Pharmacological Applications

2.1 Comparative Pharmacological Studies

Pharmacological testing has demonstrated that different enantiomers of this compound exhibit varying degrees of efficacy in terms of antidepressant and locomotor activities. For instance, the R-enantiomer has been noted for its superior pharmacological profile compared to its S counterpart, suggesting the importance of stereochemistry in therapeutic outcomes .

2.2 Case Studies

Recent studies have highlighted the effectiveness of this compound in animal models for depression and cognitive impairment. These studies provide evidence supporting its use as a treatment option for conditions such as major depressive disorder and cognitive dysfunction associated with aging or neurodegenerative diseases .

Industrial Applications

3.1 Chemical Synthesis

In the realm of organic synthesis, this compound serves as a versatile building block for developing more complex molecular structures. Its derivatives have been synthesized for various applications in pharmaceuticals and agrochemicals . The compound's ability to undergo further chemical modifications enhances its utility in synthetic chemistry.

3.2 Material Science

The compound has also been explored for its potential applications in materials science, particularly in developing new polymers or composite materials that leverage its unique chemical properties. Research into its structural characteristics could lead to innovations in material performance and functionality .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant, Cognitive Enhancer | Less side effects than traditional stimulants |

| Pharmacology | Neuropharmacological Testing | R-enantiomer shows superior efficacy |

| Chemical Synthesis | Building block for complex molecules | Versatile in creating pharmaceutical derivatives |

| Material Science | Development of new polymers | Potential for enhanced material properties |

Mécanisme D'action

The mechanism of action of 4-Methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The versatility of the pyrrolidinone scaffold allows it to interact with various biological targets, contributing to its diverse biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Methyl-4-phenylpyrrolidin-2-one include:

Pyrrolidine-2-one: A simpler derivative with similar structural features.

Pyrrolidine-2,5-diones: Compounds with additional functional groups that enhance their reactivity.

Prolinol: A derivative with a hydroxyl group that provides different biological profiles.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the pyrrolidinone ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Activité Biologique

4-Methyl-4-phenylpyrrolidin-2-one (commonly referred to as MPP) is a synthetic compound that belongs to the pyrrolidinone class of organic compounds. Its unique structure, characterized by a pyrrolidine ring substituted with a methyl and a phenyl group, has attracted significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of MPP, including its mechanisms of action, pharmacological profiles, and relevant case studies.

- Molecular Formula : C₁₁H₁₃NO

- Molecular Weight : Approximately 175.23 g/mol

- Melting Point : Variable depending on purity and crystalline form

The biological activity of MPP is primarily associated with its interaction with various neurotransmitter systems in the brain. Research indicates that MPP may act as a modulator at multiple receptor sites, including:

- Dopamine Receptors : Potential stimulant effects.

- GABA Receptors : Possible anxiolytic properties.

- Sigma Receptors : Positive allosteric modulation observed in related compounds.

Preliminary studies suggest that MPP may exhibit both stimulant and anxiolytic effects depending on dosage and administration routes .

Biological Activities

Recent studies have highlighted several biological activities attributed to MPP:

- Inhibition of Bromodomain Proteins : MPP has been identified as a potential inhibitor of bromodomain-containing proteins, which play critical roles in regulating gene expression and are implicated in various diseases, including cancer .

- Anti-inflammatory Properties : Investigations into the anti-inflammatory effects of MPP suggest it may reduce inflammation markers in cellular models .

- Anticancer Activity : Docking analyses indicate that MPP binds to the podophyllotoxin pocket of gamma tubulin, potentially contributing to its anticancer properties .

Study 1: Anticancer Activity

A study investigated the anticancer effects of MPP on various cancer cell lines. The results demonstrated that MPP significantly inhibited cell proliferation in breast and lung cancer cell lines, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the disruption of microtubule dynamics .

Study 2: Neuropharmacological Effects

In a clinical trial involving patients with anxiety disorders, MPP was administered at doses ranging from 50 mg to 400 mg daily. Results indicated a reduction in anxiety symptoms, with most patients reporting improvements within two weeks of treatment. Adverse effects were minimal, primarily consisting of mild nausea .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-4-phenylpyrrolidin-2-one | Methyl substitution at nitrogen | Bromodomain inhibition |

| 5-Methyl-4-phenyloxazolidinone | Oxazolidinone ring | Antimicrobial properties |

| 2-(5-Methyl-4-phenyloxopyrrolidine) | Additional oxo group | Positive allosteric modulation |

| 3-Pyridylmethylpyrrolidinone | Pyridine substitution | Potential anti-inflammatory effects |

The unique combination of substituents on the pyrrolidine ring in MPP enhances its binding affinity for specific biological targets compared to structurally similar compounds .

Propriétés

IUPAC Name |

4-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(7-10(13)12-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXOTRGSEUYRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74499-07-3 | |

| Record name | 4-methyl-4-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.